molecular formula C14H22OSi B14376719 3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one CAS No. 89950-41-4

3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one

Cat. No.: B14376719
CAS No.: 89950-41-4
M. Wt: 234.41 g/mol
InChI Key: UVNUIVFKBZFGDF-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and industry. The spirocyclic framework imparts distinct chemical properties, making it an interesting subject for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate dienes under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different spirocyclic derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can introduce new functional groups into the spirocyclic framework.

Scientific Research Applications

3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.4]nona-1,3-diene: Shares the spirocyclic framework but lacks the trimethylsilyl and dimethyl groups.

    Spiro[4.4]nona-1,3,6,8-tetraene: Another spirocyclic compound with a different arrangement of double bonds.

Uniqueness

3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it more versatile in various chemical reactions compared to its analogs .

Properties

CAS No.

89950-41-4

Molecular Formula

C14H22OSi

Molecular Weight

234.41 g/mol

IUPAC Name

2,9-dimethyl-3-trimethylsilylspiro[4.4]nona-2,8-dien-4-one

InChI

InChI=1S/C14H22OSi/c1-10-9-14(8-6-7-11(14)2)13(15)12(10)16(3,4)5/h7H,6,8-9H2,1-5H3

InChI Key

UVNUIVFKBZFGDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2(C1)CCC=C2C)[Si](C)(C)C

Origin of Product

United States

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